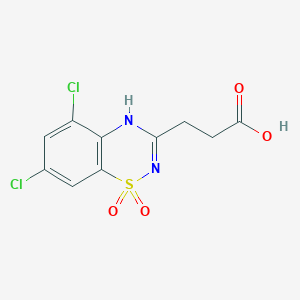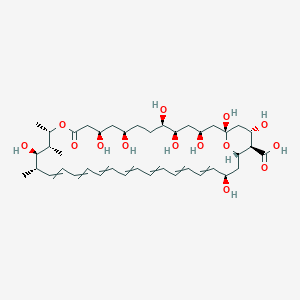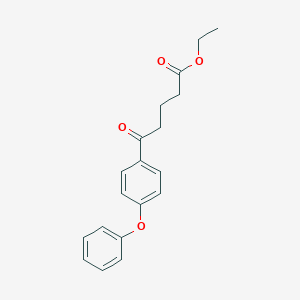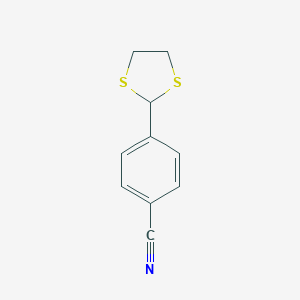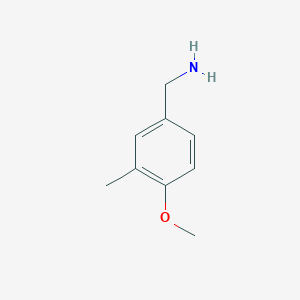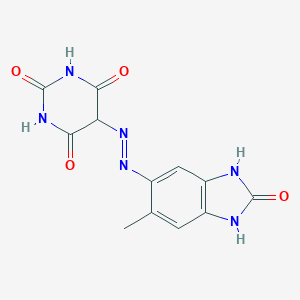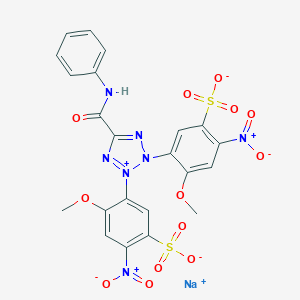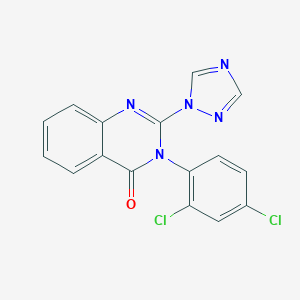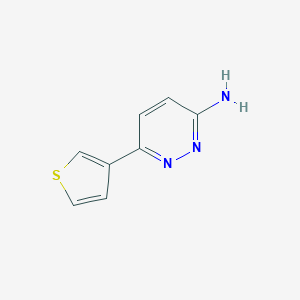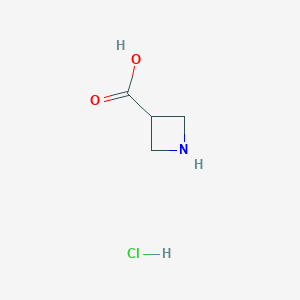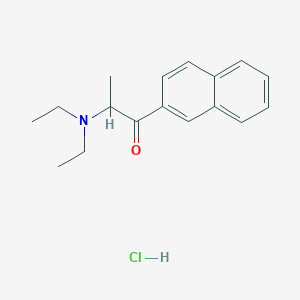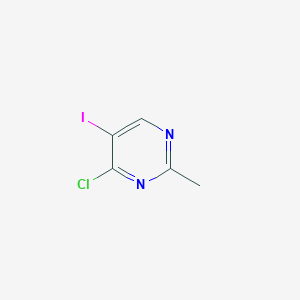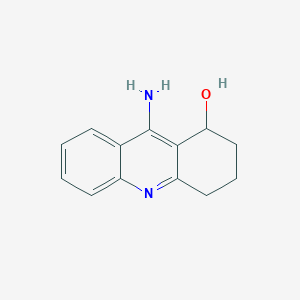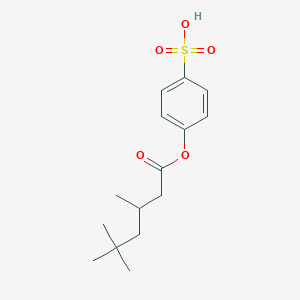![molecular formula C8H8O3 B009827 5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid CAS No. 101915-49-5](/img/structure/B9827.png)
5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid, also known as norbornene-2,3-dicarboxylic acid, is a bicyclic organic compound with a carboxylic acid functional group. It is widely used in the field of chemistry as a building block for the synthesis of various compounds due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 5-oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid is not well understood. However, it is believed to act as a dienophile in Diels-Alder reactions, which allows for the formation of new carbon-carbon bonds.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 5-oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound to work with in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid is its reactivity in Diels-Alder reactions, which allows for the synthesis of a wide range of compounds. However, its limited solubility in water can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of 5-oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid in scientific research. One area of interest is its use in the synthesis of new materials with unique properties. It may also have potential applications in drug discovery and development, particularly in the synthesis of new antibiotics and antiviral agents. Additionally, further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 5-oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid can be achieved through several methods. One of the most common methods is the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct. Another method involves the oxidation of norbornadiene using potassium permanganate or ozone.
Aplicaciones Científicas De Investigación
5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of natural products, pharmaceuticals, and materials science. For example, it has been used in the synthesis of the antibiotic cefoxitin and the antiviral drug acyclovir.
Propiedades
Número CAS |
101915-49-5 |
|---|---|
Nombre del producto |
5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid |
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
5-oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c9-6-3-4-1-2-5(6)7(4)8(10)11/h1-2,4-5,7H,3H2,(H,10,11) |
Clave InChI |
PHELOSPSZYFIAK-UHFFFAOYSA-N |
SMILES |
C1C2C=CC(C2C(=O)O)C1=O |
SMILES canónico |
C1C2C=CC(C2C(=O)O)C1=O |
Sinónimos |
Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



